1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide
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Overview
Description
(3R)-1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, a piperidine ring, and a diethylamino propyl group, making it a unique molecule with diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the purine base, the introduction of the chloro group, and the attachment of the piperidine and diethylamino propyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the purine base can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols, often in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways, particularly those involving purine metabolism.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.
Industry: In the industrial sector, it is used in the development of specialty chemicals and advanced materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R)-1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication, thereby exerting antiviral or anticancer effects.
Comparison with Similar Compounds
Dichloroanilines: These compounds also contain chlorine atoms and an aromatic ring, but differ in their overall structure and functional groups.
Other Purine Derivatives: Compounds like adenine and guanine share the purine base but lack the specific modifications present in (3R)-1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide.
Uniqueness: The unique combination of the purine base, piperidine ring, and diethylamino propyl group in (3R)-1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide provides distinct chemical properties and biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C18H28ClN7O |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H28ClN7O/c1-3-25(4-2)9-6-8-20-17(27)13-7-5-10-26(11-13)16-14-15(22-12-21-14)23-18(19)24-16/h12-13H,3-11H2,1-2H3,(H,20,27)(H,21,22,23,24) |
InChI Key |
MKVFLGDWLMFVFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1CCCN(C1)C2=NC(=NC3=C2NC=N3)Cl |
Origin of Product |
United States |
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